molecular formula C9H7NO2 B7964837 3-Formyl-5-methoxybenzonitrile

3-Formyl-5-methoxybenzonitrile

Cat. No. B7964837
M. Wt: 161.16 g/mol
InChI Key: PHQCWVYFPAJMSO-UHFFFAOYSA-N
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Patent
US07906540B2

Procedure details

step 3—A solution of 3-bromo-5-methoxy-benzaldehyde (1 mmol) in DMF (2 mL) is added to a round bottomed flask containing Zn(CN)2 (0.7 equivalents), Pd(PPh3)4(0) (0.2 equivalents) in DMF (15 mL). The reaction is stirred at 90° C. under an atmosphere of argon for 48 h. The reaction mixture is cooled and evaporated to dryness. The crude residue is dissolved in EtOAc, washed with brine solution, dried (MgSO4) and evaporated. The crude product is purified by SiO2 chromatography to afford 3-formyl-5-methoxy-benzonitrile.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)4(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Zn(CN)2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=[O:6].[CH3:12][N:13](C=O)C>[C-]#N.[C-]#N.[Zn+2]>[CH:5]([C:4]1[CH:3]=[C:2]([CH:9]=[C:8]([O:10][CH3:11])[CH:7]=1)[C:12]#[N:13])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)OC
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Pd(PPh3)4(0)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 90° C. under an atmosphere of argon for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue is dissolved in EtOAc
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by SiO2 chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(=O)C=1C=C(C#N)C=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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